molecular formula C13H12F3NO B13595370 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-YL)ethan-1-amine

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-YL)ethan-1-amine

Cat. No.: B13595370
M. Wt: 255.23 g/mol
InChI Key: WJOFSUIADCAOJT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine is a chemical compound with the molecular formula C13H12F3NO It is known for its unique structural features, which include a trifluoromethyl group and a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine typically involves the reaction of 6-methoxynaphthalene with trifluoroacetic acid and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted naphthalenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethan-1-amine is unique due to its combination of a trifluoromethyl group and a methoxynaphthalene moiety, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications .

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-methoxynaphthalen-2-yl)ethanamine

InChI

InChI=1S/C13H12F3NO/c1-18-11-5-4-8-6-10(3-2-9(8)7-11)12(17)13(14,15)16/h2-7,12H,17H2,1H3

InChI Key

WJOFSUIADCAOJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(C(F)(F)F)N

Origin of Product

United States

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